![molecular formula C16H21BrN2O2 B12627214 5-[2-(4-Bromophenyl)ethyl]-5-pentylimidazolidine-2,4-dione CAS No. 919477-12-6](/img/structure/B12627214.png)
5-[2-(4-Bromophenyl)ethyl]-5-pentylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2-(4-Bromophenyl)ethyl]-5-pentylimidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a bromophenyl group and a pentyl chain attached to the imidazolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-Bromophenyl)ethyl]-5-pentylimidazolidine-2,4-dione typically involves the reaction of 4-bromophenylacetic acid with pentylamine to form an intermediate, which is then cyclized to produce the final imidazolidine-2,4-dione structure. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
5-[2-(4-Bromophenyl)ethyl]-5-pentylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.
Reduction: The imidazolidine ring can be reduced to form imidazolidines or other reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromophenyl group can yield bromophenyl ketones, while substitution reactions can produce a variety of substituted imidazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-[2-(4-Bromophenyl)ethyl]-5-pentylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The imidazolidine ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(2-(4-Bromophenyl)ethynyl)pyrimidine: This compound shares the bromophenyl group but has a different core structure, leading to distinct chemical and biological properties.
4-Bromophenetole: Another bromophenyl-containing compound, but with an ether linkage instead of the imidazolidine ring.
Uniqueness
5-[2-(4-Bromophenyl)ethyl]-5-pentylimidazolidine-2,4-dione is unique due to its specific combination of the bromophenyl group and the imidazolidine ring, which imparts distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
919477-12-6 |
|---|---|
Molekularformel |
C16H21BrN2O2 |
Molekulargewicht |
353.25 g/mol |
IUPAC-Name |
5-[2-(4-bromophenyl)ethyl]-5-pentylimidazolidine-2,4-dione |
InChI |
InChI=1S/C16H21BrN2O2/c1-2-3-4-10-16(14(20)18-15(21)19-16)11-9-12-5-7-13(17)8-6-12/h5-8H,2-4,9-11H2,1H3,(H2,18,19,20,21) |
InChI-Schlüssel |
DVEQXCZQEGBGRG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1(C(=O)NC(=O)N1)CCC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(11S,12R,16S)-14-(2,4-dichlorophenyl)-11-(3-nitrobenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12627134.png)
![N-[2-(3-Ethoxypropoxy)phenyl]thieno[2,3-D]pyrimidin-4-amine](/img/structure/B12627142.png)
![1-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]urea](/img/structure/B12627153.png)
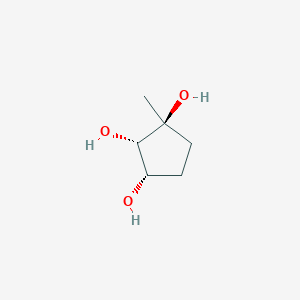
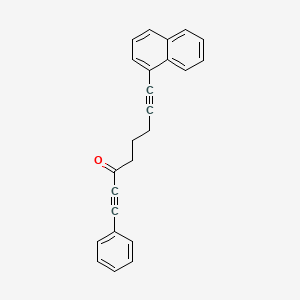
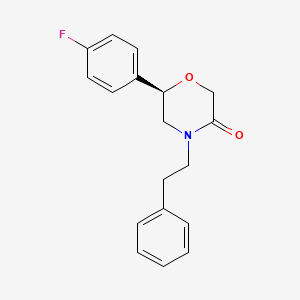

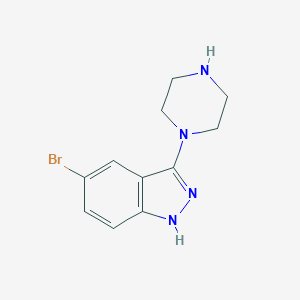
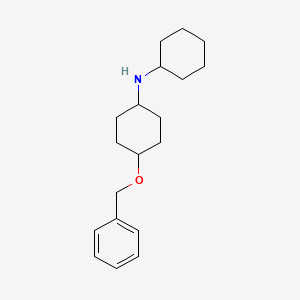
![6-{3-[(4-chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-N-ethyl-N'-(methoxymethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B12627204.png)

![1H-Pyrrolo[2,3-f]quinoline-2,3-dione](/img/structure/B12627220.png)
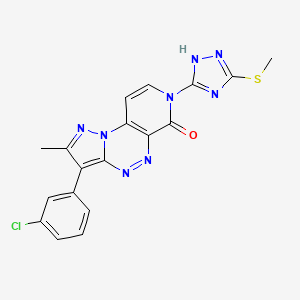
![2-(4-fluorophenyl)-4-[(4-methylphenyl)carbonyl]hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B12627224.png)
